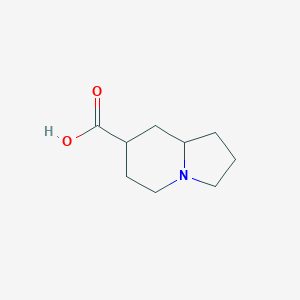
Octahydroindolizine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydroindolizine-7-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes a fused bicyclic system with a carboxylic acid functional group. The indolizine moiety is known for its biological activity and is found in various natural products and synthetic compounds with significant pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-7-carboxylic acid can be achieved through several methods. One common approach involves the reductive cyclization of nitroalkenes using reducing agents such as iron in acetic acid . Another method includes the hydrolysis of nitriles to amides, followed by further hydrolysis to carboxylic acids in the presence of catalysts like H+ or OH- ions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Octahydroindolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reducing Agents: Iron in acetic acid for reductive cyclization.
Catalysts: H+ or OH- ions for hydrolysis reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the carboxylic acid group.
Reduction Products: Amines and other reduced forms of the precursor compounds.
Substitution Products: Substituted derivatives at the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
Octahydroindolizine-7-carboxylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of octahydroindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Octahydroindolizine-7-carboxylic acid can be compared with other similar compounds, such as:
Indole: Shares a similar heterocyclic structure but differs in the presence of the carboxylic acid group.
Pyrrole: Another nitrogen-containing heterocycle with distinct chemical properties.
Quinoline: A heterocyclic compound with a different ring structure and biological activity.
Uniqueness: The unique combination of the indolizine moiety and the carboxylic acid group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6H2,(H,11,12) |
InChI-Schlüssel |
LJQAFSIKGCGMLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CCN2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13033734.png)
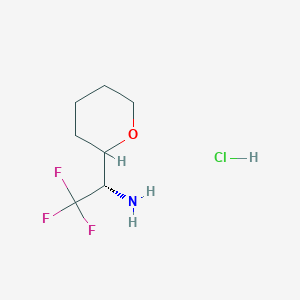
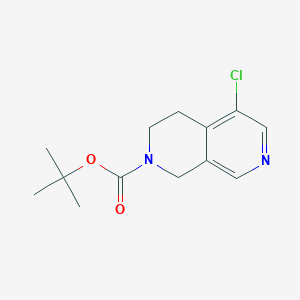
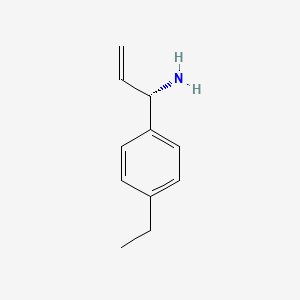
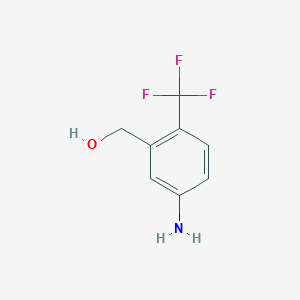

![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
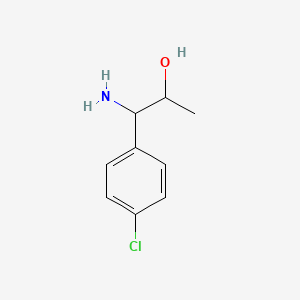
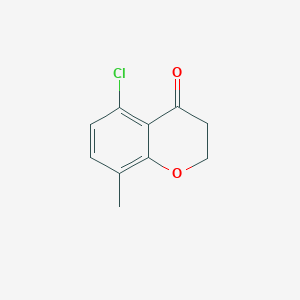
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)

